Hosenkoside O

Natural Product Chemistry Saponin Structure-Activity Relationship Triterpene Glycosides

Procurement managers: specify Hosenkoside O uniquely for its hosenkol D core with 3-O-sophorosyl-28-O-glucoside glycosylation—distinct from other hosenkosides by aglycone identity and substitution pattern. This structural specificity is critical for SAR studies and analytical method validation. Avoid generic substitution; only authentic, structurally verified Hosenkoside O ensures experimental reproducibility in profiling baccharane glycosides from Impatiens balsamina.

Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
Cat. No. B12383840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHosenkoside O
Molecular FormulaC48H82O19
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)C
InChIInChI=1S/C48H82O19/c1-23(2)8-7-13-48(21-52)17-16-46(5)24(40(48)61)9-10-29-44(3)14-12-30(45(4,28(44)11-15-47(29,46)6)22-62-41-37(59)34(56)31(53)25(18-49)63-41)66-43-39(36(58)33(55)27(20-51)65-43)67-42-38(60)35(57)32(54)26(19-50)64-42/h8,24-43,49-61H,7,9-22H2,1-6H3/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1
InChIKeyBTMRWFJCJYXXJW-GQGORDEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hosenkoside O (CAS 161016-52-0) – Baccharane Glycoside from Impatiens balsamina Seeds for Natural Product Research


Hosenkoside O is a baccharane-type triterpene glycoside (saponin) isolated from the seeds of Impatiens balsamina L. (Balsaminaceae) [1]. Its molecular formula is C₄₈H₈₂O₁₉, with a molecular weight of 963.15 g/mol [1]. The compound comprises hosenkol D as the aglycone core (genin), glycosylated at the C-3 position with a sophorosyl (glucosyl-(1→2)-glucosyl) moiety and at the C-28 position with a glucosyl moiety [2]. Hosenkoside O belongs to a larger family of baccharane glycosides (hosenkosides A–O) that have been characterized from I. balsamina seeds, each distinguished by variations in their aglycone core (hosenkol A, B, C, or D) and/or differential sugar substitution patterns (type, number, and linkage of attached saccharide units) [2].

Why Hosenkoside O Cannot Be Interchanged with Other Hosenkosides or Baccharane Glycosides


Generic substitution among baccharane glycosides from Impatiens balsamina is not scientifically valid due to structurally determined differentiation in both aglycone identity and glycosylation pattern [1]. The hosenkoside series (A–O) is defined by combinatorial variation across two orthogonal structural axes: the baccharane aglycone core (hosenkol A, B, C, or D) and the specific glycosylation architecture at C-3, C-26, and C-28 positions [2]. Hosenkoside O is uniquely characterized by the hosenkol D core with a 3-O-sophorosyl-28-O-glucoside substitution pattern [2]. In contrast, hosenkoside C (hosenkol C, 3-O-glucosyl-28-O-glucoside), hosenkoside N (hosenkol C, 3-O-glucosyl-28-O-glucoside), and hosenkoside G (hosenkol C, 3-O-sambubiosido-28-O-glucoside) differ in either aglycone identity, sugar composition, or glycosidic linkage [2]. These structural distinctions are non-trivial and have been shown across the broader saponin class to directly influence physicochemical properties (solubility, partition coefficient), membrane interactions, and target recognition [1]. Consequently, selection of a specific hosenkoside for experimental use must be based on the precise structural identity required for a given assay or application, rather than assuming functional interchangeability within the compound class.

Quantitative Structural Differentiation of Hosenkoside O from Closest Analogs: Aglycone and Glycosylation Comparative Analysis


Hosenkoside O vs. Hosenkoside C, N, and G: Aglycone Core Divergence (Hosenkol D vs. Hosenkol C)

Hosenkoside O possesses hosenkol D as its aglycone (genin), whereas the structurally related compounds hosenkoside C, hosenkoside N, and hosenkoside G are all built upon the hosenkol C aglycone core [1]. Hosenkol D and hosenkol C represent distinct baccharane skeletons that differ in hydroxylation pattern and/or stereochemical configuration as determined by comprehensive 2D NMR analysis [2]. This aglycone divergence constitutes a fundamental structural difference at the core scaffold level, not merely a peripheral modification [1].

Natural Product Chemistry Saponin Structure-Activity Relationship Triterpene Glycosides

Hosenkoside O vs. Hosenkoside D: Differential C-3 Glycosylation (Sophorosyl vs. Glucosyl)

Hosenkoside O and hosenkoside D share the identical hosenkol D aglycone core but exhibit distinct glycosylation patterns at the C-3 position [1]. Hosenkoside O features a 3-O-sophorosyl moiety, which is a disaccharide comprising two glucose units linked β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside [2]. Hosenkoside D, in contrast, bears a simpler 3-O-glucosyl (monosaccharide) substitution [1]. This structural difference corresponds to a molecular weight increase from approximately 801 g/mol (hosenkoside D, C₄₂H₇₂O₁₄) to 963.15 g/mol (hosenkoside O, C₄₈H₈₂O₁₉), a difference of ~162 Da attributable to the additional glucose residue [1].

Saponin Glycosylation Natural Product Structural Analysis Comparative Phytochemistry

Hosenkoside O vs. Hosenkoside A and B: Dual Differentiation in Aglycone and Glycosylation Architecture

Hosenkoside O differs from hosenkoside A and hosenkoside B across two independent structural dimensions simultaneously: aglycone type and glycosylation pattern [1]. Hosenkoside O is based on the hosenkol D core, whereas hosenkoside A uses hosenkol A and hosenkoside B uses hosenkol B [1]. Additionally, the glycosylation architectures are distinct: hosenkoside O carries a 3-O-sophorosyl-28-O-glucoside pattern; hosenkoside A is characterized as hosenkol A 3-O-glucosyl-26-O-glucosyl-28-O-glucoside; and hosenkoside B is hosenkol B 3-O-glucosyl-26-O-glucosyl-28-O-glucoside [2]. These cumulative differences result in distinct molecular formulas (C₄₈H₈₂O₁₉ for O vs. larger, more highly glycosylated structures for A and B with additional C-26 glucosylation) [1].

Baccharane Glycoside Classification Chemotaxonomic Marker Analysis Saponin SAR Studies

Primary Research Application Scenarios for Hosenkoside O Based on Structural Differentiation


Structure-Activity Relationship (SAR) Studies of Baccharane Glycoside Glycosylation Effects

Hosenkoside O serves as a critical comparator in SAR investigations focused on the hosenkol D scaffold. Its 3-O-sophorosyl-28-O-glucoside glycosylation pattern can be directly contrasted with hosenkoside D (3-O-glucosyl-28-O-glucoside) to isolate and quantify the functional consequences of disaccharide versus monosaccharide substitution at the C-3 position [1]. This head-to-head structural pairing within the same aglycone framework enables precise interrogation of how incremental glycosylation complexity influences physicochemical properties or biological activity. Such controlled structural variation is essential for rational saponin derivative design and for understanding the molecular determinants of membrane interaction and target recognition in this compound class [1].

Comparative Aglycone Core Profiling in Natural Product Chemistry Research

Hosenkoside O provides a defined reference point for investigating the hosenkol D aglycone core within the baccharane triterpene family. Researchers seeking to profile the distinct chemical space occupied by hosenkol D-based glycosides (O and D) relative to hosenkol A-based (A), hosenkol B-based (B, E), and hosenkol C-based (C, F, G, H, I, J, K, M, N) derivatives require authentic, structurally verified samples of each chemotype [2]. Hosenkoside O represents one of the two primary glycoside forms of hosenkol D, making it indispensable for comprehensive chemotaxonomic analysis, metabolomic profiling of I. balsamina extracts, and investigations into aglycone-dependent biological properties across the hosenkoside series [1].

Method Development and Validation for Saponin Chromatographic Separation

The unique combination of hosenkol D aglycone and 3-O-sophorosyl glycosylation in hosenkoside O yields a distinct chromatographic profile (HPLC retention time, MS fragmentation pattern) compared to other hosenkosides [1]. This structural uniqueness makes hosenkoside O a suitable reference compound for developing and validating analytical methods designed to resolve complex mixtures of structurally related baccharane glycosides from natural sources. Its molecular characteristics (MW 963.15, C₄₈H₈₂O₁₉) differentiate it from both less glycosylated (e.g., hosenkoside D, MW ~801) and more heavily glycosylated (e.g., hosenkoside A/B with C-26 glucosylation) analogs, facilitating method optimization for challenging saponin separations [1].

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